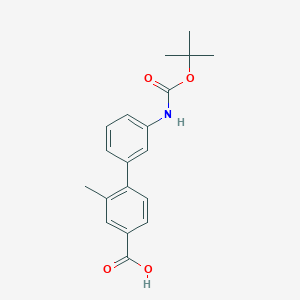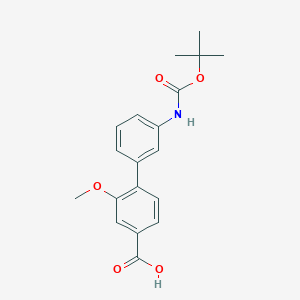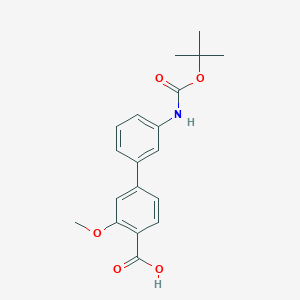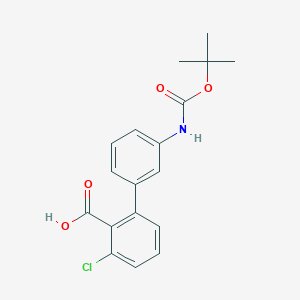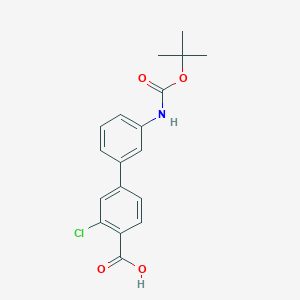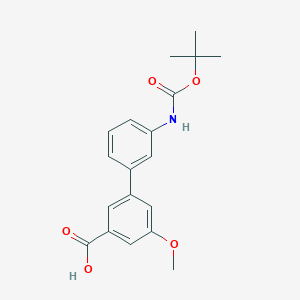
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid (3-BOC-APB) is an organic compound with a molecular weight of 284.3 g/mol. It is a white crystalline solid that is soluble in polar solvents such as methanol and acetonitrile, and is insoluble in non-polar solvents such as hexane and ether. 3-BOC-APB is a common reagent used in organic synthesis and has a variety of applications in the pharmaceutical, biochemical, and biotechnological fields.
Aplicaciones Científicas De Investigación
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is used in various scientific research applications, including peptide synthesis, peptide modification, and peptide mapping. It is also used in the synthesis of peptide-based drugs, such as adenosine triphosphate (ATP) analogs and peptide-based inhibitors of protein-protein interactions. In addition, 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is used in the synthesis of peptide-based fluorescent probes and peptide-based affinity reagents.
Mecanismo De Acción
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is an acid-labile protecting group, meaning it is stable in a neutral or basic environment but is easily cleaved in an acidic environment. In peptide synthesis, it is used to protect the side chains of amino acids from unwanted reactions. The protecting group can then be selectively removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid.
Biochemical and Physiological Effects
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is not known to have any significant biochemical or physiological effects. It is used as a reagent in synthetic organic chemistry and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in lab experiments is that it is a relatively stable protecting group, allowing for the selective protection of amino acids in peptide synthesis. It is also relatively easy to remove, making it ideal for peptide mapping and peptide modification. The main limitation of using 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is that it can be hydrolyzed in the presence of water, making it unsuitable for use in aqueous solutions.
Direcciones Futuras
The use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in synthetic organic chemistry is expected to continue to increase in the future. Possible future directions include the development of new methods for the synthesis of peptide-based drugs, the use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in the synthesis of peptide-based fluorescent probes, and the use of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in the synthesis of peptide-based affinity reagents. Additionally, research is being conducted to improve the stability of 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% in aqueous solutions, making it suitable for use in a variety of lab experiments.
Métodos De Síntesis
3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-aminophenol with tert-butyl chloroformate to form 3-BOC-aminophenol. The second step involves the reaction of 3-BOC-aminophenol with 5-methoxybenzoyl chloride to form 3-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%. Both reactions can be conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Propiedades
IUPAC Name |
3-methoxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-15-7-5-6-12(9-15)13-8-14(17(21)22)11-16(10-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAGFUUZFSTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Boc-aminophenyl)-5-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)
![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)
